2-bromo-4-methylphenyl (4-chlorophenoxy)acetate
Overview
Description
2-Bromo-4-methylphenyl (4-chlorophenoxy)acetate is an organic compound with the molecular formula C15H12BrClO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and methyl groups, and the acetate group is linked to a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methylphenyl (4-chlorophenoxy)acetate typically involves the esterification of 2-bromo-4-methylphenol with 4-chlorophenoxyacetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
- The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
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Oxidation Reactions
- The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction Reactions
- The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-hydroxy-4-methylphenyl (4-chlorophenoxy)acetate or other substituted derivatives.
Oxidation: Formation of 2-bromo-4-carboxyphenyl (4-chlorophenoxy)acetate.
Reduction: Formation of 2-bromo-4-methylphenyl (4-chlorophenoxy)ethanol.
Scientific Research Applications
Chemistry
In organic synthesis, 2-bromo-4-methylphenyl (4-chlorophenoxy)acetate serves as a versatile intermediate for the preparation of various functionalized compounds. It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecular architectures.
Biology
The compound may be explored for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound can be synthesized and evaluated for their pharmacological properties. These derivatives may act as enzyme inhibitors, receptor modulators, or other therapeutic agents.
Industry
In the materials science field, the compound can be used as a building block for the synthesis of polymers, resins, or other advanced materials with specific properties such as thermal stability, mechanical strength, or chemical resistance.
Mechanism of Action
The mechanism by which 2-bromo-4-methylphenyl (4-chlorophenoxy)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering enzyme conformation, or interfering with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of 2-bromo-4-methylphenyl (4-chlorophenoxy)acetate.
4-Chlorophenoxyacetic Acid: Another precursor used in the esterification reaction.
2-Bromo-4-methylphenyl Acetate: A structurally similar compound lacking the chlorophenoxy group.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications, setting it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
Properties
IUPAC Name |
(2-bromo-4-methylphenyl) 2-(4-chlorophenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-10-2-7-14(13(16)8-10)20-15(18)9-19-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFCVTNBRVZAKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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